Dicloralfenazona

Descripción general

Descripción

La dicloralfenazona es un compuesto sedante compuesto por hidrato de cloral y fenazona en una proporción de 2:1. Se utiliza comúnmente en combinación con otros medicamentos como el acetaminofén y la isometeptena para el tratamiento de la tensión y los dolores de cabeza vasculares . La this compound también es conocida por sus propiedades sedantes leves, lo que la hace útil para controlar el insomnio a corto plazo .

Aplicaciones Científicas De Investigación

La dicloralfenazona tiene varias aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo en estudios de mecanismos sedantes y analgésicos.

Biología: Los investigadores estudian sus efectos en los sistemas biológicos, particularmente sus propiedades sedantes.

Medicina: La this compound se utiliza en la investigación clínica para desarrollar nuevos tratamientos para los dolores de cabeza y el insomnio.

Industria: El compuesto se utiliza en la formulación de varios productos farmacéuticos

Mecanismo De Acción

La dicloralfenazona ejerce sus efectos a través de sus componentes, el hidrato de cloral y la fenazona. El hidrato de cloral actúa como sedante al mejorar la actividad de los receptores del ácido gamma-aminobutírico (GABA) en el cerebro, lo que lleva a una mayor neurotransmisión inhibitoria. La fenazona, por otro lado, proporciona efectos analgésicos al inhibir la síntesis de prostaglandinas, que están involucradas en las vías del dolor y la inflamación .

Compuestos Similares:

Hidrato de Cloral: Un agente sedante e hipnótico utilizado para propósitos similares.

Hidroxicina Clorhidrato: Otro sedante utilizado para controlar la ansiedad y el insomnio.

Singularidad de la this compound: La this compound es única debido a su combinación de propiedades sedantes y analgésicas, lo que la hace particularmente efectiva en el tratamiento de la tensión y los dolores de cabeza vasculares. Su doble acción la distingue de otros sedantes que pueden no tener efectos analgésicos .

Análisis Bioquímico

Cellular Effects

As a sedative, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

No studies have been done in animals to determine the effects of different dosages of Dichloralphenazone .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La dicloralfenazona se sintetiza combinando hidrato de cloral y fenazona. La reacción generalmente implica mezclar estos dos compuestos en una proporción molar específica (2:1) bajo condiciones controladas para garantizar la formación del producto deseado .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica la mezcla a gran escala de hidrato de cloral y fenazona, seguida de procesos de purificación para obtener el producto final. El compuesto se formula luego en diversas formas de dosificación para uso médico .

Análisis De Reacciones Químicas

Tipos de Reacciones: La dicloralfenazona experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: La this compound también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios agentes halogenantes o nucleófilos para reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados clorados u hidroxilados .

Comparación Con Compuestos Similares

Chloral Hydrate: A sedative and hypnotic agent used for similar purposes.

Hydroxyzine Hydrochloride: Another sedative used to manage anxiety and insomnia.

Uniqueness of Dichloralphenazone: Dichloralphenazone is unique due to its combination of sedative and analgesic properties, making it particularly effective in treating tension and vascular headaches. Its dual action distinguishes it from other sedatives that may not have analgesic effects .

Actividad Biológica

Dichloralphenazone (DCP), a compound derived from chloral hydrate and phenazone, is primarily used as a sedative and analgesic in the treatment of tension and vascular headaches. Its biological activity encompasses a range of pharmacological effects, including analgesic, sedative, and potentially antimicrobial properties. This article reviews the current understanding of DCP's biological activity, supported by recent research findings and case studies.

Dichloralphenazone acts through several mechanisms:

- Sedative Effects : DCP enhances the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This action contributes to its sedative properties, making it useful in managing anxiety and pain associated with headaches.

- Analgesic Properties : The compound exhibits analgesic effects by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis, which are mediators of pain and inflammation.

- Vasoconstriction : DCP is often combined with isometheptene, which has vasoconstrictive properties that help alleviate migraine symptoms by reducing blood flow to the cranial vasculature.

Antimicrobial Activity

Recent studies have highlighted DCP's potential antimicrobial properties. In vitro tests have demonstrated its efficacy against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

| Salmonella typhi | Effective |

These findings suggest that DCP may possess significant antibacterial activity, potentially expanding its therapeutic applications beyond headache management .

Case Studies and Clinical Trials

-

Migraine Treatment Study :

A multicenter, double-blind study compared the efficacy of isometheptene mucate combined with DCP and acetaminophen against sumatriptan succinate for treating mild-to-moderate migraines. The study involved 137 patients and found no significant difference in efficacy between the two treatments. However, patients receiving the combination therapy reported fewer adverse effects compared to those treated with sumatriptan . -

Fixed Drug Eruption Case :

A case study reported a fixed drug eruption in a 71-year-old female patient treated with dichloralphenazone for basal cell carcinoma. The reaction underscores the importance of monitoring for hypersensitivity reactions when administering DCP .

Pharmacokinetics

Dichloralphenazone is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours. Its metabolism occurs primarily in the liver, where it is converted to active metabolites that contribute to its pharmacological effects. The elimination half-life ranges from 3 to 5 hours, necessitating multiple doses for sustained therapeutic effect.

Safety Profile and Side Effects

While generally well-tolerated, DCP can cause side effects such as:

Propiedades

IUPAC Name |

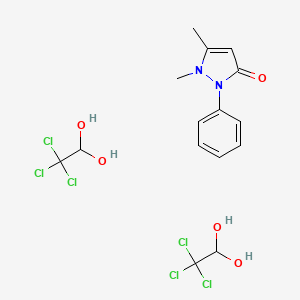

1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKXDQOHNICLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022919 | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-30-8 | |

| Record name | Dichloralphenazone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloralphenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, compound with 2,2,2-trichloroethane-1,1-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORALPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX637R279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanism remains elusive, dichloralphenazone's sedative-hypnotic action is primarily attributed to its chloral hydrate component. Chloral hydrate, a prodrug, is metabolized to trichloroethanol, which is thought to enhance GABAergic neurotransmission in the central nervous system, similar to barbiturates. This enhanced GABAergic activity leads to central nervous system depression, resulting in sedation or sleep. []

A: Research suggests that phenazone, while possessing analgesic and antipyretic properties, does not directly contribute to the hypnotic effect of dichloralphenazone. []

A: Studies show that dichloralphenazone, at clinical doses, can disrupt sleep architecture, particularly by reducing rapid eye movement (REM) sleep. [] This effect appears dose-dependent, with higher doses leading to more pronounced REM suppression. []

A: Dichloralphenazone is rapidly metabolized in the liver. [] Chloral hydrate is metabolized to trichloroethanol, the primary active metabolite responsible for the hypnotic effect, and trichloroacetic acid. [] Phenazone is metabolized via hepatic oxidation, primarily by cytochrome P450 enzymes. []

A: Yes, studies demonstrate that dichloralphenazone, specifically its phenazone component, can induce drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [, , ] This enzyme induction can accelerate the metabolism of other drugs metabolized by the same enzymes, potentially leading to reduced efficacy or therapeutic failure. [, ]

A: Research indicates that elderly individuals might exhibit a reduced induction response to dichloralphenazone compared to younger individuals. [] This suggests age-related differences in drug-metabolizing enzyme induction, potentially influencing drug response and requiring dose adjustments in elderly patients.

A: Dichloralphenazone can significantly reduce the anticoagulant effect of warfarin. [] This interaction is primarily attributed to phenazone's ability to induce hepatic enzymes responsible for warfarin metabolism, leading to decreased warfarin levels and a loss of anticoagulation control. []

A: Yes, due to its enzyme-inducing properties, dichloralphenazone has the potential to interact with various other drugs metabolized by the same hepatic enzymes. [] Therefore, caution should be exercised when co-prescribing dichloralphenazone with other medications, and potential interactions should be carefully considered.

A: While generally considered safe at therapeutic doses, dichloralphenazone can cause adverse effects, including drowsiness, dizziness, gastrointestinal disturbances, and allergic reactions. [, ] Prolonged use can lead to tolerance and dependence. []

A: Elderly patients might be more susceptible to the adverse effects of dichloralphenazone, particularly cognitive impairment and falls, due to age-related physiological changes. []

A: Dichloralphenazone is commonly available in tablet and capsule formulations. [, ]

A: Gas chromatography (GC) is a commonly employed technique for quantifying dichloralphenazone and its metabolites in biological samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.